1,4-Dichloro-2-butanol
Description
Contextualization within Organochlorine Chemistry
1,4-Dichloro-2-butanol is an organochlorine compound, specifically a chloroalcohol, with the chemical formula C₄H₈Cl₂O. ontosight.ai As a member of this class, it is characterized by a four-carbon butanol backbone where two hydrogen atoms have been substituted by chlorine atoms, and it possesses a hydroxyl (-OH) group. solubilityofthings.comcymitquimica.com This structure imparts a dual reactivity to the molecule, exhibiting chemical behaviors typical of both alcohols and alkyl halides. cymitquimica.com Its synthesis can be achieved through methods such as the chlorination of 2-butanol (B46777) or the hydrolysis of 1,4-dichloro-2-butene. ontosight.ai Another documented synthesis route involves the reaction of 1,2,4-butanetriol (B146131) with hydrogen chloride in the presence of acetic acid. chemicalbook.com The compound is a colorless to pale yellow liquid and is soluble in water, a characteristic enhanced by the polarity of its hydroxyl group. ontosight.aicymitquimica.comcymitquimica.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₈Cl₂O | ontosight.aicymitquimica.comnih.gov |
| Molecular Weight | 143.01 g/mol | chemicalbook.comnih.govnih.gov |
| Appearance | Colorless to light yellow liquid | cymitquimica.comcymitquimica.com |
| Boiling Point | 184°C (approx.) | ontosight.ai |
| Melting Point | -20°C (approx.) | ontosight.ai |
| Density | 1.241 g/cm³ | guidechem.com |
| CAS Number | 2419-74-1 | chemicalbook.comnih.gov |
| IUPAC Name | 1,4-dichlorobutan-2-ol | nih.gov |
Significance as a Research Target in Contemporary Chemical Science
The significance of this compound in modern chemical research stems primarily from its role as a versatile intermediate and building block in organic synthesis. solubilityofthings.com Its bifunctional nature, containing both nucleophilic (hydroxyl) and electrophilic (carbon-chlorine bonds) centers, allows it to participate in a wide range of chemical transformations, including nucleophilic substitution and elimination reactions. cymitquimica.com This reactivity makes it a valuable precursor for the synthesis of more complex molecules.
Researchers utilize this compound extensively as a starting material or key intermediate in the production of various fine chemicals, including pharmaceuticals and agrochemicals. ontosight.aisolubilityofthings.comguidechem.com Its structural features allow for the introduction of specific functionalities into larger molecules, facilitating the development of new therapeutic agents and crop protection compounds. ontosight.ai The compound's ability to act as a chiral auxiliary in asymmetric synthesis further elevates its importance, providing a pathway to enantiomerically pure products. guidechem.com
Overview of Advanced Research Domains for this compound
The utility of this compound extends into several advanced research domains, where its specific chemical properties are exploited to create specialized molecules and materials.
Heterocyclic Synthesis: The compound is a well-suited precursor for synthesizing 5-membered ring heterocycles. wikipedia.org For instance, its reaction with sodium sulfide (B99878) yields tetrahydrothiophene, demonstrating its utility in constructing sulfur-containing ring systems. wikipedia.org This application is significant in medicinal chemistry and materials science, where heterocyclic motifs are prevalent.
Precursor for Other Intermediates: this compound serves as a direct precursor to other valuable synthetic intermediates. A notable example is its oxidation to produce 1,4-dichlorobutan-2-one, a ketone that is also a building block for complex organic molecules. This two-step synthesis pathway, starting from 1,2,4-butanetriol, highlights a selective method for creating functionalized ketones.
Specialized Chemical Production: Research indicates its use as an intermediate in the production of other chemicals like epoxides and polyols. ontosight.ai Its structural relationship to compounds like 1,4-dichlorobut-2-ene, an intermediate in the production of the synthetic rubber monomer chloroprene, places it within a critical family of industrial organochlorine compounds. ontosight.aiwikipedia.org
Table 2: Example Synthesis of this compound
| Reactants | Catalyst/Reagent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| 1,2,4-Butanetriol, Hydrogen chloride | Acetic acid | 85 - 90°C | This compound | 57.2% | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dichlorobutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O/c5-2-1-4(7)3-6/h4,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNNDWZSFAPUJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947007 | |
| Record name | 1,4-Dichlorobutan-2-ol | |
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Molecular Weight |
143.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2419-74-1 | |
| Record name | 1,4-Dichloro-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2419-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4-Dichloro-2-butanol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dichlorobutan-2-ol | |
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| Record name | 1,4-dichlorobutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1,4-DICHLORO-2-BUTANOL | |
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Stereochemical Investigations of 1,4 Dichloro 2 Butanol
Enantiomeric Forms: (R)-1,4-Dichloro-2-butanol and (S)-1,4-Dichloro-2-butanol
The presence of a single chiral center in 1,4-dichloro-2-butanol leads to the existence of a pair of enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules. These stereoisomers exhibit identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral molecules.
Synthesis and Isolation of Enantiopure Isomers
The preparation of enantiomerically pure forms of this compound is a key challenge for its application in stereoselective synthesis. While the synthesis of the racemic mixture is well-documented, methods to obtain the individual enantiomers are more specialized.
One common strategy for obtaining enantiopure compounds is through the chiral resolution of a racemic mixture. This process involves the separation of enantiomers, often by converting them into a mixture of diastereomers which, due to their different physical properties, can be separated by conventional techniques like crystallization or chromatography. The separated diastereomers are then converted back to the individual enantiomers.
A prevalent method for the resolution of racemic alcohols is through the formation of diastereomeric esters or salts by reaction with a chiral resolving agent. For instance, a racemic alcohol can be reacted with an enantiomerically pure chiral acid to form a mixture of diastereomeric esters. These esters can then be separated and subsequently hydrolyzed to yield the enantiopure alcohols.
Another powerful technique for obtaining enantiopure alcohols is enzymatic kinetic resolution . This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer of the racemic substrate. For example, a lipase (B570770) can be used to selectively acylate one enantiomer of racemic this compound, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated. Lipases are known to be effective catalysts in organic solvents, which can be advantageous for such reactions. The efficiency of lipase-catalyzed resolutions can be significantly influenced by the choice of the enzyme and the reaction conditions, including the solvent.
While a general synthesis for racemic this compound involves the reaction of 1,2,4-butanetriol (B146131) with hydrogen chloride in the presence of acetic acid, specific, documented methods for the enantioselective synthesis or chiral resolution of this compound are not widely reported in readily accessible literature, highlighting an area for potential research and development.
Chiral Analysis Methodologies (e.g., Optical Rotation, Chiral Chromatography)
The characterization and determination of the enantiomeric purity of (R)- and (S)-1,4-dichloro-2-butanol rely on specialized analytical techniques that can differentiate between the two enantiomers.
Chiral Chromatography is a highly effective method for the separation and quantification of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed for chiral separations.
In Chiral Gas Chromatography (GC) , a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, is used. The differential interaction between the enantiomers and the CSP results in different retention times, allowing for their separation and quantification.
Chiral High-Performance Liquid Chromatography (HPLC) is another powerful tool for enantiomeric separation. Similar to chiral GC, it employs a column packed with a chiral stationary phase. The choice of the CSP and the mobile phase is critical for achieving successful separation. The indirect method in chiral HPLC involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
The development of a specific chiral chromatography method for this compound would involve screening various chiral columns and optimizing the chromatographic conditions to achieve baseline separation of the (R) and (S) enantiomers.
Diastereomeric Considerations
Since this compound possesses only one stereocenter, it does not have diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and arise when a molecule has two or more stereocenters. Therefore, this section is not applicable to the stereochemical investigations of this compound.
Advanced Synthetic Methodologies and Reaction Pathways of 1,4 Dichloro 2 Butanol
Chemical Synthesis Routes to 1,4-Dichloro-2-butanol
The preparation of this compound can be achieved through several synthetic pathways, utilizing different precursors and reaction conditions.
A primary and well-documented method for the synthesis of this compound involves the hydrochlorination of 1,2,4-butanetriol (B146131). This reaction selectively replaces the primary and one of the secondary hydroxyl groups with chlorine atoms.
In a typical procedure, 1,2,4-butanetriol is treated with hydrogen chloride gas in the presence of a catalytic amount of acetic acid at elevated temperatures. nih.gov The reaction proceeds by the protonation of the hydroxyl groups, followed by nucleophilic substitution by chloride ions. The primary hydroxyl group at the 4-position and the secondary hydroxyl group at the 1-position are more susceptible to substitution than the hydroxyl group at the 2-position, leading to the formation of this compound.
A specific example of this synthesis involves heating 1,2,4-butanetriol and acetic acid to 85°C, followed by the introduction of hydrogen chloride gas while maintaining the temperature at 90 ± 2°C. nih.gov After the reaction is complete, the mixture is cooled and neutralized, and the product is isolated by distillation. This method has been reported to yield this compound with a purity of over 90%. nih.gov
Table 1: Synthesis of this compound from 1,2,4-Butanetriol
| Reactant | Reagents | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| 1,2,4-Butanetriol | Hydrogen chloride, Acetic acid | 85-90 | 57.2 | 90.7 | nih.gov |
Research into alternative precursors for this compound often focuses on the availability and cost-effectiveness of the starting materials. One potential pathway involves the use of 2-butene-1,4-diol. This unsaturated diol can be a precursor to 1,2,4-butanetriol through epoxidation followed by hydrolysis, which can then be converted to this compound as described above.
Furthermore, the synthesis of 1,2,4-butanetriol from renewable resources, such as malic acid esters, has been explored. The catalytic hydrogenation of these esters can produce 1,2,4-butanetriol, which then serves as the immediate precursor for the target compound. This approach offers a more sustainable route to this compound.
Another potential feedstock is butadiene, which can be chlorinated to produce a mixture of dichlorobutenes, including trans-1,4-dichloro-2-butene. While not a direct precursor to this compound, this intermediate highlights the use of petrochemical feedstocks in the synthesis of related chlorinated butanes.
While the hydrochlorination of 1,2,4-butanetriol often uses a stoichiometric amount of hydrogen chloride, catalytic methods for similar transformations are an active area of research to improve efficiency and reduce waste. The use of solid acid catalysts or metal-based catalysts could potentially facilitate the conversion of diols to halohydrins under milder conditions.
For the related synthesis of halohydrins from diols, various catalytic systems have been investigated. These include the use of catalysts to promote the stereospecific formation of halohydrin esters from diols, which can then be hydrolyzed to the desired halohydrin. While specific catalytic systems for the direct synthesis of this compound from 1,2,4-butanetriol are not extensively reported in publicly available literature, the principles of catalytic hydrochlorination of polyols are applicable. Such approaches could involve the use of supported catalysts that can be easily separated from the reaction mixture, simplifying the purification process.
This compound possesses a chiral center at the C-2 position, and therefore, it can exist as a pair of enantiomers: (R)-1,4-dichloro-2-butanol and (S)-1,4-dichloro-2-butanol. The development of stereoselective synthetic methods to obtain enantiomerically pure forms of this compound is crucial for its application in the synthesis of chiral pharmaceuticals and other biologically active molecules.
One common strategy for obtaining enantiomerically pure compounds is through kinetic resolution of a racemic mixture. This can be achieved using enzymes, such as lipases, which selectively catalyze the reaction of one enantiomer over the other. For instance, the enzymatic acylation of racemic this compound could lead to the formation of an enantioenriched ester and the unreacted alcohol of the opposite configuration. A similar approach has been successfully applied to the resolution of other halohydrins.
Reaction Mechanisms of this compound and its Derivatives
The presence of both hydroxyl and chloro functional groups in this compound allows it to undergo a variety of chemical transformations, with nucleophilic substitution being a prominent reaction pathway.
The carbon atoms bonded to the chlorine atoms in this compound are electrophilic and are susceptible to attack by nucleophiles. The reaction can proceed through different mechanisms, primarily SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), depending on the reaction conditions and the nature of the nucleophile.
A study on the reaction of the closely related 4-chloro-2-butanol with aqueous sodium hydroxide (B78521) provides insight into the potential reaction mechanisms for this compound. nih.gov In this study, the reaction was found to be dominated by an intramolecular substitution (SNi) mechanism, where the hydroxyl group acts as an internal nucleophile to displace the chloride, leading to the formation of a cyclic ether (an oxetane). nih.gov This is often preceded by the deprotonation of the alcohol by the base.
However, bimolecular substitution (SN2) with an external nucleophile also occurs. For instance, when 4-chloro-2-butanol was reacted with isopropylamine (B41738), the reaction proceeded predominantly via an SNi mechanism to form an oxetane (B1205548) intermediate, which was then opened by the amine. nih.gov In contrast, the isomeric 3-chloro-1-butanol reacted with isopropylamine via a direct SN2 mechanism. nih.gov
For this compound, both chlorine atoms can be substituted. The primary chloride at the 1-position is generally more reactive towards SN2 substitution than the secondary chloride at the 4-position due to less steric hindrance. The reaction with a nucleophile can therefore be controlled to achieve selective substitution at either position. The hydroxyl group can also influence the reactivity, potentially participating in intramolecular reactions or being converted into a better leaving group to facilitate further substitutions.
Table 2: Reaction Products of 4-chloro-2-butanol with Sodium Hydroxide
| Reaction Type | Product(s) | Percentage (%) | Reference |
|---|---|---|---|
| Intramolecular Substitution (SNi) | 2-Methyloxetane (B110119) | 74 | nih.gov |
| Bimolecular Substitution (SN2) | 1,2-Butanediol | 12 | nih.gov |
| 1,4-Elimination | But-1-ene-4-ol | 11 | nih.gov |
Elimination Reactions
Elimination reactions of this compound, a type of 1,3-chlorohydrin, can proceed through different pathways, influenced by factors such as the reaction conditions and the substitution pattern of the molecule. In the presence of a base, such as aqueous sodium hydroxide, this compound can undergo elimination reactions.
One notable pathway is a 1,4-elimination, which can be considered a fragmentation reaction. This process involves the formation of an alkene and an oxo compound through the cleavage of the carbon-carbon bond.
Cyclization Reactions and Ring Formation
The structure of this compound, with a hydroxyl group and a chlorine atom in a suitable arrangement, makes it a prime candidate for intramolecular cyclization reactions to form heterocyclic compounds. The most prominent cyclization pathway for this compound is an intramolecular substitution (SNi) reaction, which leads to the formation of a four-membered oxetane ring.
In the presence of a base like aqueous sodium hydroxide, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon atom bearing the chlorine atom at the 4-position, resulting in the displacement of the chloride ion and the formation of 2-methyloxetane. Research has shown that for 4-chloro-2-butanol, this intramolecular substitution is the dominant reaction pathway, accounting for a significant majority of the product formation. researchgate.net
The reaction of this compound with isopropylamine also proceeds predominantly via an initial SNi mechanism to form 2-methyloxetane. This intermediate then further reacts with another molecule of isopropylamine to yield 4-isopropylamino-2-butanol. researchgate.net
The propensity for cyclization is influenced by both electronic and conformational factors. The +I (inductive) effect of the alkyl group and favorable conformational arrangements in the intermediate chloroalkoxy anion favor the SNi reaction pathway leading to the oxetane ring. researchgate.net
Derivatization for Complex Molecular Architectures
This compound serves as a valuable building block in organic synthesis for the construction of more complex molecular architectures. Its bifunctional nature, possessing both hydroxyl and chloro groups, allows for a variety of chemical modifications. It is recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
One of the primary applications of this compound is in the synthesis of substituted tetrahydrofurans. While direct cyclization of this compound can lead to oxetanes, modifications of the starting material or reaction conditions can favor the formation of five-membered tetrahydrofuran (B95107) rings, which are prevalent structures in numerous natural products and biologically active molecules. For instance, the hydroxyl group can be protected, and the chloro groups can be manipulated to facilitate ring-closing reactions to form the tetrahydrofuran core.
Furthermore, the chiral nature of this compound makes it a useful chiral auxiliary in asymmetric synthesis, enabling the stereocontrolled introduction of functionalities in the synthesis of complex target molecules.
Mechanistic Studies of this compound Transformations
The study of reaction mechanisms is crucial for understanding and optimizing the transformations of this compound. Research has focused on elucidating the pathways of its reactions in alkaline media, which can involve competing intramolecular substitution, bimolecular substitution, and elimination reactions.
In the reaction with aqueous sodium hydroxide, this compound primarily undergoes an intramolecular substitution (SNi) to form 2-methyloxetane. However, bimolecular substitution (SN2) and 1,4-elimination also occur to a lesser extent. The dominance of the SNi pathway is attributed to favorable electronic and conformational factors in the intermediate chloroalkoxy anion. researchgate.net
Kinetic Analysis of Reaction Rates
Kinetic studies provide quantitative insights into the rates of the various reactions that this compound undergoes. The reaction of 4-chloro-2-butanol with aqueous sodium hydroxide has been investigated to determine the contributions of the competing reaction pathways.
The following table summarizes the percentage of different reaction pathways for 4-chloro-2-butanol with aqueous NaOH: researchgate.net
| Reaction Pathway | Percentage |
| Intramolecular Substitution (SNi) | 74% |
| Bimolecular Substitution (SN2) | 12% |
| 1,4-Elimination | 11% |
These data clearly indicate that the intramolecular cyclization to form 2-methyloxetane is the major reaction course under these conditions.
Investigation of Transition States
Understanding the transition states of the reactions of this compound is key to explaining the observed product distributions and reaction rates. For the intramolecular cyclization (SNi reaction), the transition state involves the approach of the internally formed alkoxide to the carbon atom bearing the chlorine. The geometry of this transition state is influenced by the conformational preferences of the molecule. A favorable conformation that minimizes steric hindrance and allows for proper orbital alignment for the nucleophilic attack will lead to a lower activation energy and a faster reaction rate.
In the case of halohydrins, the stability of the transition state often dictates the regioselectivity of ring-opening reactions of cyclic intermediates. While specific experimental studies on the transition states of this compound are not extensively detailed in the provided search results, general principles of physical organic chemistry suggest that the transition state for the SNi cyclization would be stabilized by factors that favor the close proximity of the reacting centers.
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry provides powerful tools for investigating the reaction mechanisms of molecules like this compound at a molecular level. Methods such as Density Functional Theory (DFT) can be employed to model the potential energy surfaces of the reactions, locate transition state structures, and calculate activation energies. These calculations can help to rationalize the observed product ratios and reaction kinetics.
For the competing pathways of this compound, computational studies could elucidate the energetic barriers for the SNi, SN2, and elimination reactions. By comparing the calculated activation energies for the transition states of each pathway, it would be possible to predict which reaction is kinetically favored, corroborating the experimental findings that the intramolecular cyclization is the dominant pathway. Furthermore, computational models can provide detailed insights into the geometry of the transition states, revealing the key structural features that influence the reactivity of the molecule. While specific computational studies focused solely on this compound are not prevalent in the provided search results, the methodologies are well-established for studying analogous halohydrin systems.
Applications of 1,4 Dichloro 2 Butanol As a Chemical Intermediate
Role in the Synthesis of Pharmaceutical Precursors
1,4-Dichloro-2-butanol is a key starting material in the synthesis of various pharmaceutical intermediates, contributing to the development of therapeutic agents. While its application is broad, one notable example is its use in the synthesis of bufenolol and ritodrine (B1199850) precursors. Although detailed synthetic pathways directly from this compound are not extensively published in readily available literature, its structural motifs are indicative of its potential in building the core structures of such pharmaceuticals.
A more concretely documented application is its role as a precursor to 1,4-diamino-2-butanol (B1209762). This transformation is a critical step in the synthesis of more complex molecules with potential biological activity. 1,4-diamino-2-butanol itself is a valuable building block in medicinal chemistry.
Utility in Agrochemical Synthesis
The application of this compound extends to the agrochemical industry, where it serves as an intermediate in the production of pesticides and herbicides. lookchem.com The dichloro-functionality allows for the introduction of various substituents that can impart desired biological activity to the final product. While specific, publicly available examples of commercial agrochemicals derived directly from this compound are limited, its role as a versatile building block is acknowledged within the chemical industry.
Development of Novel Organic Building Blocks
In the realm of organic synthesis, this compound is recognized as a valuable organic building block. cymitquimica.com Its bifunctional nature, possessing both hydroxyl and chloro groups, allows for sequential or selective reactions to introduce new functionalities. This controlled reactivity enables the construction of more intricate molecular architectures that can be used in the synthesis of new materials, catalysts, and other specialty chemicals.
Synthesis of Heterocyclic Compounds
The structure of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The intramolecular reaction of the hydroxyl group with one of the chloro-substituted carbons can lead to the formation of cyclic ethers.
For instance, under basic conditions, this compound can undergo intramolecular cyclization to form substituted tetrahydrofurans. The reaction of 4-chloro-1-butanol, a related compound, is known to readily cyclize to tetrahydrofuran (B95107) in the presence of a base or acid. google.comgoogle.com A similar principle applies to this compound, where the hydroxyl group can attack the carbon bearing the chlorine at the 4-position to form a five-membered ring.
Furthermore, reactions with amines can lead to the formation of nitrogen-containing heterocycles. For example, the reaction of 4-chloro-2-butanol with isopropylamine (B41738) has been shown to proceed via an intramolecular substitution to first form 2-methyloxetane (B110119), which then reacts further with the amine. umich.eduumich.edu This suggests that this compound could be a precursor to substituted pyrrolidines through a similar reaction sequence involving initial reaction with a primary amine followed by intramolecular cyclization. The industrial synthesis of pyrrolidine (B122466) often involves the reaction of 1,4-butanediol (B3395766) with ammonia, highlighting the utility of C4 synthons in the preparation of this important heterocycle. wikipedia.org
Precursor to Other Dihalogenated Butanes
This compound can be chemically modified to yield other important dihalogenated butane (B89635) derivatives, expanding its utility as a versatile intermediate.
As previously mentioned, a significant application of this compound is its conversion to 1,4-diamino-2-butanol. This transformation is typically achieved through nucleophilic substitution reactions where the chlorine atoms are displaced by amino groups. This diamino alcohol is a valuable precursor for various biologically active molecules and ligands.
The dehydration of this compound can lead to the formation of 1,4-dichloro-2-butene isomers. This elimination reaction is a common transformation for alcohols and is typically acid-catalyzed. youtube.com The resulting 1,4-dichloro-2-butene is a significant industrial intermediate, notably used in the production of chloroprene, the monomer for neoprene synthetic rubber. wikipedia.org
Environmental Fate and Degradation of 1,4 Dichloro 2 Butanol
Environmental Distribution and Compartmentalization of 1,4-Dichloro-2-butanol
The environmental distribution of this compound is governed by its physical and chemical properties, which dictate its movement and persistence in the atmosphere, water, and soil.
Atmospheric Fate and Transport
Aquatic Fate and Distribution
This compound has been identified as a low-concentration organic chloride in the bleaching effluent from the pulp and paper industry ncsu.eduresearchgate.net. Its presence in industrial wastewater confirms its potential for release into aquatic ecosystems ncsu.edu. As a polar alcohol, it is expected to be soluble in water. Once in an aquatic system, its fate would be controlled by processes such as advection, dispersion, and potential degradation. A safety data sheet for the compound suggests it is not considered to be persistent or bioaccumulative, though the underlying experimental data for this assessment are not provided tcichemicals.com. The rates of abiotic degradation processes like hydrolysis and photolysis in aquatic environments have not been documented.
Terrestrial Fate and Mobility in Soil
Information regarding the behavior of this compound in soil is particularly scarce. A representative safety data sheet explicitly states that there is "No data available" concerning its mobility in soil tcichemicals.com. In principle, the mobility of an organic compound in soil is inversely proportional to its tendency to adsorb to soil particles, a property often estimated by the soil organic carbon-water (B12546825) partition coefficient (Koc). Given its likely water solubility, this compound is predicted to have a low Koc value, suggesting weak adsorption to soil and a high potential for mobility and leaching into groundwater. However, this remains an inference in the absence of empirical studies.
Biodegradation Pathways and Mechanisms
Biodegradation is a critical process for the environmental attenuation of organic pollutants. While no studies have directly elucidated the biodegradation pathway for this compound, research on related compounds and microbial genera provides significant insights into potential mechanisms.
Microbial Degradation Studies
Direct microbial degradation studies using this compound as a sole carbon source have not been identified in the reviewed literature. However, the genus Rhodococcus is well-known for its remarkable metabolic versatility and its ability to degrade a wide array of recalcitrant molecules, including halogenated hydrocarbons frontiersin.org.
A highly relevant study investigated the ability of Rhodococcus rhodochrous (strain ATCC 21198) to degrade various chlorinated aliphatic hydrocarbons (CAHs) through cometabolism researchgate.net. In this process, the microorganism does not use the contaminant as its primary energy source. Instead, the degradation of the contaminant is facilitated by enzymes produced during the metabolism of a primary growth substrate. The study demonstrated that when R. rhodochrous was grown on 2-butanol (B46777), it was able to effectively degrade several CAHs researchgate.net. This finding is significant as 2-butanol is a structural analog of this compound. This suggests a plausible pathway for the environmental breakdown of this compound, where its degradation could be initiated by microbial communities metabolizing other readily available alcohols.
| Parameter | Finding | Reference |
|---|---|---|
| Microorganism | Rhodococcus rhodochrous ATCC 21198 | researchgate.net |
| Metabolic Process | Cometabolism | researchgate.net |
| Primary Growth Substrate | 2-Butanol | researchgate.net |
| Degraded Contaminants | Chlorinated aliphatic hydrocarbons (e.g., cis-dichloroethene, 1,1-dichloroethane) | researchgate.net |
| Relevance | Provides a model for the potential cometabolic degradation of this compound by microbes utilizing structurally similar alcohols. | researchgate.net |
Enzyme Systems Involved in Biodegradation
The specific enzymes that act on this compound are unknown. However, based on the degradation of other chlorinated compounds, the initial steps would likely involve one of two key enzyme classes: monooxygenases or dehalogenases.
The research on Rhodococcus rhodochrous suggests that monooxygenase enzymes are expressed when the bacterium is grown on alkanes and alcohols like 2-butanol researchgate.net. These enzymes are capable of inserting an oxygen atom into a C-H bond, which can initiate the degradation of aliphatic compounds. This mechanism is a strong candidate for the initial attack on this compound in a cometabolic process.
Alternatively, haloalkane dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds, a critical first step in the detoxification and mineralization of many chlorinated aliphatic pollutants. While the electron-withdrawing nature of chlorine atoms can make halogenated compounds resistant to the enzymatic systems of some microbes, many organisms have evolved specialized dehalogenases to overcome this acs.orgnih.gov. The degradation of this compound would likely require such an enzyme to remove the chlorine substituents, making the resulting butanol backbone more amenable to conventional alcohol degradation pathways.
Metabolite Identification and Analysis
The biodegradation of chlorinated aliphatic hydrocarbons, such as this compound, by microorganisms is a key process in their environmental degradation. nih.govnih.gov While specific metabolites of this compound have not been documented in scientific literature, the metabolic pathways of similar short-chain chlorinated compounds suggest a likely series of transformations.
Microbial degradation of chlorinated alkanes and alcohols often proceeds through enzymatic actions that can lead to dechlorination and oxidation. For a compound like this compound, it is plausible that initial metabolic steps would involve either the oxidation of the alcohol group or the removal of one of the chlorine atoms.
Potential metabolic pathways could include:
Oxidation: The secondary alcohol group could be oxidized to a ketone, forming 1,4-dichloro-2-butanone. Further degradation could then proceed from this intermediate.
Dehalogenation: Microorganisms possess enzymes called dehalogenases that can cleave carbon-halogen bonds. nih.gov This could result in the formation of monochlorinated butanols or butanediols. For instance, the removal of the chlorine atom at the C-4 position would yield 1-chloro-2,4-butanediol, while removal of the chlorine at the C-1 position would lead to 4-chloro-1,2-butanediol. Subsequent metabolic steps would likely involve further dechlorination and oxidation, ultimately breaking down the carbon skeleton.
The identification and analysis of such metabolites would typically involve sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying unknown compounds in environmental samples. Nuclear magnetic resonance (NMR) spectroscopy could also be employed to elucidate the precise chemical structure of isolated metabolites.
Table 1: Plausible Metabolites of this compound
| Potential Metabolite | Chemical Formula |
| 1,4-dichloro-2-butanone | C₄H₆Cl₂O |
| 1-chloro-2,4-butanediol | C₄H₉ClO₂ |
| 4-chloro-1,2-butanediol | C₄H₉ClO₂ |
Note: This table is based on hypothesized metabolic pathways for analogous compounds and not on direct experimental evidence for this compound.
Environmental Risk Assessment Methodologies for Organochlorine Compounds
The environmental risk assessment of organochlorine compounds like this compound is a systematic process used to evaluate the potential adverse effects on ecosystems and human health. mdpi.com This process generally involves four main steps:
Hazard Identification: This step involves determining whether exposure to the chemical can cause adverse health or environmental effects. For organochlorine compounds, concerns often include toxicity, persistence in the environment, and the potential for bioaccumulation. nih.gov
Dose-Response Assessment: This step quantifies the relationship between the dose of the chemical and the incidence of adverse effects in exposed populations. This is often determined through laboratory studies on various organisms.
Exposure Assessment: This step evaluates the intensity, frequency, and duration of exposure to the chemical. It considers the various pathways through which organisms, including humans, might come into contact with the substance, such as through contaminated water, soil, or air.
Risk Characterization: This final step integrates the information from the previous three steps to estimate the probability of adverse effects occurring in exposed populations under specific conditions.
For organochlorine compounds, risk assessment methodologies often incorporate models to predict their environmental distribution and fate. These models consider factors such as the chemical's physical and chemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient), as well as environmental parameters. Given the persistence of many organochlorines, long-term effects and the potential for bioaccumulation in the food chain are critical considerations in the risk assessment process.
Toxicological Research and Biological Interactions of 1,4 Dichloro 2 Butanol
Cellular and Molecular Toxicity Mechanisms
The specific cellular and molecular toxicity mechanisms of 1,4-dichloro-2-butanol are not extensively documented in publicly available scientific literature. However, by examining the toxicological profiles of structurally related chlorinated alkanes and alcohols, it is possible to infer the plausible mechanisms through which this compound may exert toxicity. The presence of both a hydroxyl group and chlorine atoms on a short carbon chain suggests that its toxicological action could involve multiple cellular targets and pathways.
Interference with Cellular Processes
While direct studies on this compound are scarce, related short-chain alcohols and chlorinated solvents are known to interfere with fundamental cellular processes, primarily through their interaction with cellular membranes. Amphiphilic solvents like butanol can partition into the lipid bilayer of cell membranes. This integration can disrupt the membrane's structural integrity and fluidity, leading to a loss of membrane potential and, ultimately, cell death. This disruption can affect the function of membrane-bound proteins, such as receptors, enzymes, and ion channels, thereby interfering with critical cellular signaling and transport processes.
Induction of Oxidative Stress
Exposure to chlorinated solvents has been associated with the generation of reactive oxygen species (ROS) and subsequent oxidative DNA damage. The metabolism of chlorinated hydrocarbons can lead to the formation of free radicals, creating a state of oxidative stress within the cell. This occurs when the production of ROS overwhelms the cell's antioxidant defense mechanisms. The resulting excess of ROS can damage essential biomolecules, including lipids, proteins, and DNA, contributing significantly to cellular injury. Although not specifically demonstrated for this compound, this is a common pathway for toxicity for compounds in its chemical class.
Genotoxicity and Mutagenicity Studies
There is a lack of specific genotoxicity and mutagenicity data for this compound. However, studies on analogous compounds provide some insight into its potential for DNA damage. For instance, 4-chloro-1-butanol is recognized as a potential genotoxic impurity (GTI) in the synthesis of active pharmaceutical ingredients, suggesting that related chlorinated butanols may possess DNA-reactive properties. nih.gov
Furthermore, the structurally similar compound 1,4-dichlorobutane has undergone genotoxicity testing. These studies are pertinent due to the shared four-carbon backbone with two chlorine atoms. The findings for 1,4-dichlorobutane indicate a potential for genotoxicity under certain conditions.
Genotoxicity Profile of the Structurally Related Compound 1,4-Dichlorobutane
| Test | Metabolic Activation (S9 Mix) | Result |
|---|---|---|
| Ames Test (Bacterial Reverse Mutation Assay) | With and Without | Negative |
| In Vitro Chromosomal Aberration Test | With | Positive |
| In Vivo Mouse Bone-Marrow Micronucleus Test | Not Applicable | Negative |
This table summarizes the genotoxicity findings for 1,4-dichlorobutane, a structural analog of this compound. The results show a negative result in the Ames test, but a positive result for chromosomal aberrations in vitro with metabolic activation, indicating potential clastogenic activity. researchgate.net
The positive result in the in vitro chromosomal aberration test for 1,4-dichlorobutane suggests that metabolites of such compounds could be responsible for the genotoxic effects. researchgate.net This highlights the need for similar comprehensive testing of this compound to accurately determine its genotoxic profile.
Apoptosis Induction Pathways
The induction of apoptosis, or programmed cell death, is a common endpoint for cellular damage caused by toxic chemicals. While no studies have directly linked this compound to specific apoptosis pathways, exposure to other alcohols and solvents is known to trigger this process. For example, acute ethanol exposure can activate both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic signaling pathways in brain cells. nih.gov
The intrinsic pathway is often initiated by cellular stress and mitochondrial damage. mdpi.comcellsignal.com Toxic insults can lead to the release of cytochrome c from the mitochondria into the cytoplasm. mdpi.comcellsignal.com This event triggers the formation of the apoptosome, a protein complex that activates initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell. mdpi.comcellsignal.com Given that chlorinated compounds can induce oxidative stress and damage mitochondria, it is plausible that this compound could trigger apoptosis via the intrinsic pathway.
Biochemical Relevance and Impact on Biological Systems
Interaction with Enzymes and Biological Pathways
The metabolism of this compound and its interaction with enzymes are critical for understanding its biological impact. The presence of a hydroxyl group suggests it can undergo reactions typical of alcohols, while the chlorine atoms provide sites for nucleophilic substitution or elimination reactions. cymitquimica.com
Compounds with similar structures are known to be substrates for various enzyme systems. For instance, the metabolism of chlorinated hydrocarbons often involves cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites. These metabolites can then be detoxified through conjugation reactions, for example, with glutathione, catalyzed by glutathione S-transferases (GSTs). However, if the reactive metabolites are not efficiently detoxified, they can bind to cellular macromolecules, including enzymes and DNA, leading to toxicity.
Furthermore, some butanol derivatives have been shown to act as enzyme inhibitors. For example, 4-phenyl-2-butanol has been identified as a noncompetitive inhibitor of mushroom tyrosinase. This indicates that the butanol structure can interact with the active or allosteric sites of enzymes, modulating their activity. The specific enzymatic interactions of this compound have yet to be characterized, but it is conceivable that it could inhibit or induce various enzymes, thereby disrupting critical biological pathways.
Inhibition of Polyamine Biosynthesis
Direct research specifically identifying this compound as an inhibitor of polyamine biosynthesis is not extensively documented in available literature. However, its role as a chemical precursor provides an indirect link to this biological pathway. This compound can serve as a precursor in the synthesis of 1,4-Diamino-2-butanol (B1209762). The resulting compound, 1,4-Diamino-2-butanol, has demonstrated cytotoxic effects on human colon carcinoma cells (RKO), which is attributed to its ability to inhibit polyamine biosynthesis and induce oxidative stress.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Detailed Structure-Activity Relationship (SAR) studies for this compound are not widely available. However, an analysis of its molecular structure, which includes two chlorine atoms and a hydroxyl group on a butane (B89635) backbone, allows for an understanding of its chemical reactivity and potential for biological interaction. cymitquimica.com The compound is recognized as a valuable building block in organic synthesis, and its structural features are key to its utility in creating molecules with significant biological activity. Its reactivity is characterized by the interplay of its functional groups, making it a versatile intermediate in the synthesis of various organic compounds.
The biological and chemical activities of this compound are largely dictated by its constituent functional groups: a secondary hydroxyl (-OH) group and two primary chloro (-Cl) groups. cymitquimica.com
Hydroxyl Group (-OH): The presence of the hydroxyl group increases the molecule's polarity and makes it soluble in water. cymitquimica.com This group can participate in hydrogen bonding, a fundamental interaction in biological systems, potentially allowing it to bind to the active sites of enzymes or receptors. It also allows the molecule to undergo reactions typical of alcohols. cymitquimica.com
Chloro Groups (-Cl): The two chlorine atoms are significant sites for reactivity. As alkyl halides, these positions are susceptible to nucleophilic substitution reactions. cymitquimica.com This reactivity allows for the incorporation of the butanol backbone into larger, more complex molecules, which is a key reason for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the chlorine atoms also influences the electronic environment of the rest of the molecule.
Table 1: Functional Group Contributions to Reactivity and Biological Interaction
| Functional Group | Property | Potential Biological/Chemical Role |
| Hydroxyl (-OH) | Polar, enhances water solubility | Hydrogen bonding with biological targets (e.g., proteins) |
| Site for alcohol-specific reactions | Metabolic transformations | |
| Chloro (-Cl) | Electron-withdrawing | Modifies electronic properties of the molecule |
| Leaving group in nucleophilic substitution | Covalent bond formation with biological nucleophiles, site for synthetic modification |
This compound possesses a chiral center at the second carbon atom (the carbon bonded to the hydroxyl group), meaning it can exist as different stereoisomers. The existence of specific enantiomers, such as (2R)-1,4-dichloro-2-butanol, is recognized in chemical databases. nih.gov While the existence of these stereoisomers is established, research detailing the differential biological activities between the (R) and (S) enantiomers of this compound is not specified in the reviewed literature. In pharmacology and toxicology, it is a well-established principle that stereochemistry can be pivotal to a compound's biological activity, as different enantiomers of a chiral molecule often exhibit distinct interactions with chiral biological targets like enzymes and receptors.
Table 2: Stereoisomers of this compound
| Isomer Form | CAS Number | IUPAC Name |
| Racemic | 2419-74-1 | 1,4-dichlorobutan-2-ol nih.gov |
| (2R)-enantiomer | 847375-52-4 | (2R)-1,4-dichlorobutan-2-ol nih.gov |
| (2S)-enantiomer | Not specified | (2S)-1,4-dichlorobutan-2-ol |
Ecotoxicological Implications
Information regarding the specific ecotoxicological profile of this compound is limited. However, it is identified as an organochlorine compound. pbc.gda.pl Organochlorine compounds as a class are often noted for their potential environmental persistence and toxicological effects. The compound has been listed in the context of assessing the ecotoxicological quality of wastewater. pbc.gda.pl Furthermore, this compound has been identified in studies related to the chemical processing of agricultural residues, such as in the analysis of wastewater from pulp production. researchgate.net
Table 3: Ecotoxicological Context of this compound
| Context | Description | Source Indication |
| Chemical Classification | Classified as an organochlorine compound ("Związki chloroorganiczne"). | Ecotoxicological quality assessment of wastewater. pbc.gda.pl |
| Environmental Detection | Identified as an organic chloride in wastewater from industrial pulp bleaching processes. | Analysis of dissolving pulp production from corn stalk. researchgate.net |
Analytical Methodologies for 1,4 Dichloro 2 Butanol
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for elucidating the structural features of 1,4-dichloro-2-butanol.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum for this compound typically shows distinct signals corresponding to the protons on the butanol chain, influenced by the adjacent chlorine atoms and the hydroxyl group.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. spectrabase.com For this compound, four distinct signals are expected, corresponding to the four carbon atoms in the butane (B89635) chain. The chemical shifts are influenced by the electronegative chlorine and oxygen atoms. nih.gov
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~4.0-4.2 | Multiplet | CH(OH) |
| ¹H | ~3.6-3.8 | Multiplet | CH₂Cl (at C1) |
| ¹H | ~3.5-3.7 | Multiplet | CH₂Cl (at C4) |
| ¹H | ~1.9-2.2 | Multiplet | CH₂ |
| ¹³C | ~70-72 | - | C2 (CHOH) |
| ¹³C | ~48-50 | - | C1 (CH₂Cl) |
| ¹³C | ~44-46 | - | C4 (CH₂Cl) |
| ¹³C | ~35-37 | - | C3 (CH₂) |
Note: Exact chemical shifts can vary depending on the solvent and instrument.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations appear in the 2850-3000 cm⁻¹ region. The presence of the C-Cl bonds is confirmed by absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. nih.gov
Table 2: Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3200-3600 (broad) | O-H stretch | Alcohol (-OH) |
| 2850-3000 | C-H stretch | Alkane (-CH, -CH₂) |
| 1050-1150 | C-O stretch | Secondary Alcohol |
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 142 g/mol ). nih.gov Due to the presence of two chlorine atoms, characteristic isotopic patterns ([M]⁺, [M+2]⁺, [M+4]⁺) are observed, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation pathways involve the loss of functional groups such as water (H₂O), chlorine (Cl), or chloromethyl (CH₂Cl) radicals. When coupled with Gas Chromatography (GC-MS), individual components of a mixture can be separated before mass analysis. spectrabase.com The NIST Mass Spectrometry Data Center contains entries for this compound, with a top peak at m/z 93 and the second-highest at m/z 29. nih.gov
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Ion | Fragment Lost |
|---|---|---|
| 142/144/146 | [C₄H₈Cl₂O]⁺ | (Molecular Ion) |
| 124/126/128 | [C₄H₆Cl₂]⁺ | H₂O |
| 107/109 | [C₄H₈ClO]⁺ | Cl |
| 93/95 | [C₃H₆ClO]⁺ | CH₂Cl |
| 77 | [C₄H₅O]⁺ | 2Cl, H |
Raman spectroscopy provides complementary information to IR spectroscopy. spectrabase.com It is particularly useful for observing non-polar bonds. The spectrum of this compound would show characteristic signals for C-C bond stretching and skeletal vibrations, as well as C-Cl stretching frequencies. nih.gov
Chromatographic Separation and Quantification
Chromatographic methods are employed to separate this compound from mixtures and to determine its concentration.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. cymitquimica.com The compound is vaporized and passed through a capillary column with a stationary phase. The retention time, or the time it takes for the compound to travel through the column, is a characteristic property used for identification.
The separation is based on the compound's boiling point and its interaction with the stationary phase. A variety of detectors can be used for quantification, with the Flame Ionization Detector (FID) and the Mass Spectrometer (MS) being common choices. EPA Method 8260, which covers volatile organic compounds by GC/MS, lists 1,4-dichloro-2-butane as a potential analyte, indicating the suitability of this technique for chlorinated butanols. newtowncreek.info
Table 4: Typical GC Parameters for Volatile Organic Compound Analysis
| Parameter | Description |
|---|---|
| Column Type | Capillary column (e.g., DB-5ms, HP-1) |
| Injector Temperature | 200-250 °C |
| Oven Program | Temperature-programmed ramp (e.g., 40 °C hold, then ramp to 250 °C) |
| Carrier Gas | Helium or Hydrogen |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
Advanced Analytical Techniques for Trace Detection
For the detection of this compound at trace levels, more sensitive and selective techniques are required. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques well-suited for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a highly effective method for the analysis of volatile and semi-volatile organic compounds. For halogenated compounds, GC is often coupled with an Electron Capture Detector (ECD), which is highly sensitive to electrophilic substances like chlorinated molecules. However, for unambiguous identification, coupling with a Mass Spectrometer is preferred.
In a typical GC-MS analysis, the sample would be injected into the GC, where this compound is volatilized and separated from other components on a capillary column (e.g., a DB-5ms or similar). The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a chemical fingerprint for identification. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace-level quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS):
For non-volatile impurities or in matrices where direct GC injection is not feasible, LC-MS offers a powerful alternative. An HPLC system, similar to the one described in section 7.2.2, would be used for separation. The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray Ionization (ESI) is a common ionization technique for polar molecules like alcohols.
A study on the rapid analysis of short- and medium-chain chlorinated paraffins in wine utilized High-Performance Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HPLC-ESI-Q-TOF/MS). nih.gov This advanced technique allows for the detection of trace levels of chlorinated compounds, with limits of detection in the nanogram per milliliter (ng/mL) range. nih.gov Such a method could be adapted for the sensitive and selective determination of this compound in complex environmental or biological samples.
The key parameters for these advanced techniques are summarized in the interactive table below.
| Technique | Ionization Source | Mass Analyzer | Typical Application |
| GC-MS | Electron Ionization (EI) | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | Analysis of volatile and semi-volatile compounds in various matrices. |
| LC-MS | Electrospray Ionization (ESI) | Quadrupole, Time-of-Flight (TOF), or Orbitrap | Analysis of polar and non-volatile compounds in complex liquid samples. |
Computational Chemistry and Modeling of 1,4 Dichloro 2 Butanol
Molecular Structure Elucidation and Conformation Analysis
1,4-Dichloro-2-butanol (CAS No: 2419-74-1) is an organic compound with the molecular formula C4H8Cl2O. guidechem.comguidechem.com Its structure consists of a four-carbon butanol backbone with two chlorine atoms substituted at positions 1 and 4, and a hydroxyl group at position 2. cymitquimica.com The presence of a chiral center at the second carbon atom means the molecule can exist as different stereoisomers. nih.gov
Table 1: Computed Molecular Descriptors for this compound
| Descriptor | Value | Source |
|---|---|---|
| Molecular Formula | C4H8Cl2O | guidechem.comnih.gov |
| Molecular Weight | 143.01 g/mol | nih.gov |
| Monoisotopic Mass | 141.9952203 Da | nih.gov |
| Rotatable Bond Count | 3 | guidechem.com |
| Topological Polar Surface Area | 20.2 Ų | guidechem.comnih.gov |
| Complexity | 40.7 | guidechem.comnih.gov |
| XLogP3-AA | 1.1 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
Conformational analysis involves identifying the most stable three-dimensional arrangements of the atoms. Due to the three rotatable bonds, this compound can adopt numerous conformations. Computational methods, such as molecular mechanics and quantum chemistry calculations, are employed to determine the potential energy surface of the molecule and identify low-energy, stable conformers. These stable structures are crucial for understanding its spectroscopic properties and chemical behavior.
Quantum Chemical Calculations
Quantum chemical calculations offer a deeper understanding of the electronic properties of this compound at the atomic level. These ab initio or density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of the molecule.
The electronic structure of this compound dictates its reactivity. Quantum chemical calculations can map the electron density distribution, identifying regions that are electron-rich or electron-poor. The electronegative chlorine and oxygen atoms create partial negative charges, while the adjacent carbon and hydrogen atoms bear partial positive charges. This charge distribution is fundamental to predicting how the molecule will interact with other reagents.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the hydroxyl group and the carbon-chlorine bonds are expected to be the primary sites of chemical reactions, such as nucleophilic substitution. cymitquimica.com
Quantum chemical calculations are also used to simulate various types of spectra, which can then be compared with experimental data for structure validation.
NMR Spectroscopy: Computational models can predict the chemical shifts for ¹H and ¹³C NMR spectra. chemicalbook.com These predictions are based on calculating the magnetic shielding of each nucleus within the molecule's calculated electronic structure. Comparing simulated spectra with experimental data from sources like SpectraBase helps confirm the molecular structure and assign specific peaks to individual atoms. spectrabase.com
Vibrational Spectroscopy: Infrared (IR) and Raman spectra can also be simulated. chemicalbook.comspectrabase.com These methods calculate the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. Each calculated frequency corresponds to a specific vibrational mode, providing a detailed picture of the molecule's internal motions.
Table 2: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 143.00250 | 123.8 |
| [M+Na]⁺ | 164.98444 | 132.3 |
| [M-H]⁻ | 140.98794 | 122.3 |
| [M+NH₄]⁺ | 160.02904 | 145.9 |
Data calculated using CCSbase. uni.lu
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. beilstein-journals.org For this compound, MD simulations could be used to understand its behavior in different environments, such as in aqueous or organic solvents.
In a typical MD simulation, the forces between individual atoms are calculated using a force field, and Newton's laws of motion are applied to model their subsequent movements over short time steps. beilstein-journals.orgmdpi.com This approach can reveal valuable information about:
Solvation: How solvent molecules (e.g., water) arrange themselves around the this compound molecule and the dynamics of these interactions.
Conformational Dynamics: How the molecule transitions between different stable conformations in solution at a given temperature.
Transport Properties: Simulating properties like diffusion coefficients by observing the molecule's movement over the course of the simulation.
While specific MD simulation studies on this compound are not widely published, the methodology is a powerful tool for exploring its dynamic behavior at a molecular level. beilstein-journals.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity or other properties of chemical compounds based on their molecular structures. nih.gov In QSAR, mathematical models are built to correlate computed molecular descriptors (like those in Table 1) with an observed activity. researchgate.net
For this compound, QSAR models could be developed to predict properties such as its potential toxicity or its efficacy as an intermediate in synthesizing active pharmaceutical ingredients. The process would involve:
Data Collection: Gathering a dataset of compounds similar in structure to this compound with known experimental activity data.
Descriptor Calculation: Calculating a range of molecular descriptors for each compound in the dataset, including constitutional, topological, and quantum-chemical descriptors.
Model Development: Using statistical methods like multiple linear regression or machine learning to create an equation that links the descriptors to the activity.
Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.gov
Descriptors such as XLogP3-AA (a measure of lipophilicity), TPSA, and molecular weight for this compound would be critical inputs for such models. nih.gov Although specific QSAR models for this compound are not detailed in the literature, the principles of QSAR provide a framework for predicting its behavior based on its calculated structural and electronic properties. eurekaselect.com
Future Research Directions and Emerging Trends
Sustainable Synthesis and Green Chemistry Approaches
The traditional synthesis of 1,4-dichloro-2-butanol often involves processes that may not align with the principles of green chemistry. For instance, a documented synthesis route involves the reaction of 1,2,4-butanetriol (B146131) with hydrogen chloride and acetic acid at elevated temperatures, resulting in a moderate yield and the use of corrosive reagents. chemicalbook.com Future research is expected to focus on developing more sustainable and greener synthetic routes.
Green chemistry principles that could be applied to the synthesis of this compound include the use of renewable feedstocks, catalysis, and safer solvents. The atom economy of a reaction, which measures the efficiency of incorporating reactant atoms into the final product, is a key metric in green chemistry. jocpr.com Developing synthetic pathways with a higher atom economy would be a significant advancement.
The potential for producing C4 chemicals, like butanol, from renewable resources such as biomass is an active area of research. nih.gov These bio-based feedstocks could serve as a starting point for a more sustainable production of this compound.
Another promising green chemistry approach is the use of phase-transfer catalysis (PTC). PTC can enhance reaction rates and yields in multiphase systems, often allowing for the use of water as a solvent and reducing the need for harsh organic solvents. molcore.com Research into the application of PTC for the synthesis of this compound could lead to more environmentally benign production methods.
Below is a table outlining potential green chemistry approaches for the synthesis of this compound and their advantages over traditional methods.
| Green Chemistry Approach | Potential Advantage | Relevant Research Area |
| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. | Production of C4 chemicals from biomass. |
| Catalysis | Increased reaction efficiency, lower energy consumption, and reduced waste. | Development of novel catalysts for halogenation of alcohols. |
| Safer Solvents | Minimized environmental impact and improved worker safety. | Use of water or bio-derived solvents in synthesis. |
| Phase-Transfer Catalysis | Enhanced reaction rates, use of aqueous media, and reduced solvent waste. | Application of PTC in the synthesis of chlorohydrins. |
| High Atom Economy Reactions | Maximized incorporation of starting materials into the final product, minimizing waste. | Designing synthetic routes that adhere to the principles of atom economy. jocpr.com |
Biocatalytic Transformations of this compound
Biocatalysis, the use of enzymes and microorganisms to perform chemical transformations, offers a powerful tool for the synthesis and modification of chemical compounds under mild and selective conditions. The application of biocatalysis to this compound is an emerging area with significant potential.
Enzymes such as haloalkane dehalogenases are known to catalyze the cleavage of carbon-halogen bonds in chlorinated hydrocarbons, often converting them into less toxic alcohols. nih.gov The enzymatic dehalogenation of this compound could be a route for its bioremediation or for the synthesis of valuable C4 diols. Research in this area would involve screening for and engineering enzymes with high activity and selectivity towards this specific substrate.
Furthermore, biocatalysis can be employed for the synthesis of chiral molecules. Given that this compound possesses a stereocenter, enzymatic methods could be developed for the production of its enantiomerically pure forms, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.
The following table summarizes potential biocatalytic transformations involving this compound.
| Biocatalytic Transformation | Enzyme Class | Potential Application |
| Dehalogenation | Haloalkane Dehalogenase | Bioremediation of this compound, synthesis of butanediols. |
| Oxidation | Alcohol Dehydrogenase | Synthesis of chlorinated ketones. |
| Esterification | Lipase (B570770) | Production of specialty esters. |
| Kinetic Resolution | Various Hydrolases | Separation of enantiomers of this compound. |
Advanced Materials Science Applications
While this compound is primarily known as a chemical intermediate, its bifunctional nature suggests potential applications in materials science. The presence of both a hydroxyl group and two chlorine atoms allows it to act as a monomer or a cross-linking agent in the synthesis of polymers.
The hydroxyl group can participate in esterification or etherification reactions, while the chlorine atoms can be displaced in nucleophilic substitution reactions. This dual reactivity could be exploited to create novel polymers with tailored properties. For example, it could be incorporated into polyesters or polyethers to introduce chlorine atoms, which could enhance flame retardancy or modify other material properties.
Future research could explore the use of this compound in the synthesis of:
Functional Polymers: Polymers with specific chemical functionalities for applications in coatings, adhesives, or specialty plastics.
Cross-linked Materials: Use as a cross-linking agent to improve the mechanical and thermal properties of existing polymers.
Polymer Precursors: As a starting material for the synthesis of more complex monomers.
Integration with Systems Biology and Cheminformatics
Systems biology and cheminformatics are computational disciplines that can accelerate the understanding and application of chemical compounds. For this compound, these approaches can be used to predict its properties, biological interactions, and potential applications.
Cheminformatics tools, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict the toxicity and other biological activities of this compound based on its molecular structure. nih.govfrontiersin.org This in silico toxicology assessment can guide the development of safer handling procedures and identify potential environmental risks. nih.govresearchgate.net
Systems biology can be employed to understand the metabolic fate of this compound in microorganisms. By modeling the metabolic pathways, it may be possible to engineer microbes for more efficient bioremediation or for the biocatalytic production of valuable chemicals from this compound. Computational studies can also provide insights into the mechanism of enzymatic dehalogenation, aiding in the design of more efficient enzymes. nih.gov
The table below highlights the potential applications of these computational approaches.
| Computational Approach | Application for this compound | Expected Outcome |
| QSAR Modeling | Prediction of toxicity and biological activity. | Risk assessment and guidance for safe handling. nih.gov |
| Molecular Docking | Simulating the interaction of this compound with enzyme active sites. | Identification of potential enzymes for biocatalysis. |
| Metabolic Pathway Analysis | Understanding the microbial degradation of this compound. | Engineering of microorganisms for bioremediation. |
| Life Cycle Assessment (LCA) | Evaluating the environmental impact of different synthesis routes. ethz.chresearchgate.netepa.govwbcsd.orgyoutube.com | Selection of the most sustainable production method. |
Q & A
Q. What are the critical safety protocols for handling this compound in academic labs?
- Methodological Answer :
- Ventilation : Use fume hoods for all manipulations due to vapor pressure (0.0149 mmHg at 25°C).
- Personal protective equipment (PPE) : Nitrile gloves, chemical goggles, and flame-resistant lab coats (flash point: 103.7°C).
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
